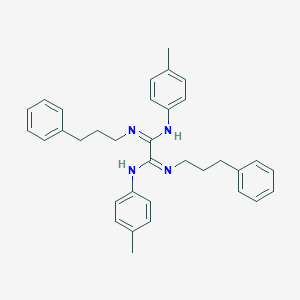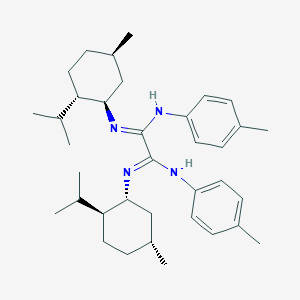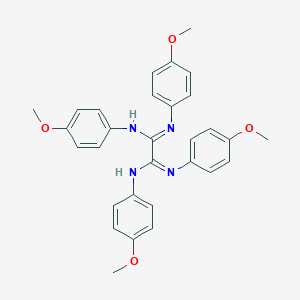
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, also known as MBThA, is a fluorescent probe that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the field of biochemistry and physiology.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves the formation of a fluorescent adduct upon reaction with ROS or other reactive species. The fluorescent adduct emits light in the visible range upon excitation with light of a specific wavelength. The intensity of the fluorescence is directly proportional to the concentration of the reactive species, allowing for quantitative analysis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used in various cell lines and animal models without any adverse effects. The compound has been shown to be stable under physiological conditions and can be used for long-term studies.
実験室実験の利点と制限
The advantages of using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine as a fluorescent probe include its high sensitivity, specificity, and ease of use. The compound is readily available and can be synthesized using simple procedures. It has been used in various experimental setups, including cell culture, animal models, and clinical samples.
The limitations of using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine include its narrow range of detection, which is limited to ROS and other reactive species. The compound may also exhibit some variability in its response to different reactive species, which can affect the accuracy of the measurements. Additionally, the compound may not be suitable for certain experimental setups, such as those involving high-throughput screening.
将来の方向性
For the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine include the development of new fluorescent probes based on its structure. These probes could be optimized for specific applications, such as the detection of other reactive species or the measurement of protein-ligand binding. Additionally, the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in combination with other probes and techniques could provide a more comprehensive understanding of the mechanisms underlying various biological processes. Finally, the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in clinical settings could provide valuable insights into the role of oxidative stress in various diseases and the development of new treatments.
合成法
The synthesis of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves the reaction of 2-aminothiophenol with 3-methyl-2-benzothiazolinone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile, and the product is purified using column chromatography or recrystallization. The yield of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine is typically around 50-60%.
科学的研究の応用
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively used as a fluorescent probe to study various biological systems. It has been used to detect and quantify the levels of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has provided valuable insights into the mechanisms underlying oxidative stress and its role in disease development.
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has also been used to study the binding of small molecules to proteins. It has been shown to bind to the protein bovine serum albumin (BSA) with high affinity and specificity. This property of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been exploited to study the binding of various drugs and ligands to BSA and other proteins.
特性
製品名 |
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H14N2OS/c1-17-12-8-4-6-10-14(12)19-15(17)16-11-7-3-5-9-13(11)18-2/h3-10H,1-2H3 |
InChIキー |
BGHCZBZSYSWDOU-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=CC=C3OC |
正規SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)

![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)


![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)
![4-methyl-N-(2-[(4-methylphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307146.png)